2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(4-nitrophenyl)methyl]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(4-nitrophenyl)methyl]propanedinitrile is a complex organic compound featuring a pyridine ring substituted with chloro and trifluoromethyl groups, and a propanedinitrile moiety linked to a nitrophenyl group
Mechanism of Action
Target of Action
The primary target of this compound is acetyl-CoA carboxylase (ACC) . ACC is a crucial enzyme in fatty acid metabolism, catalyzing the carboxylation of acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid synthesis.
Mode of Action
The compound acts as an ACC inhibitor . It binds to the ACC enzyme, preventing the conversion of acetyl-CoA to malonyl-CoA. This inhibition disrupts fatty acid synthesis, leading to a decrease in lipid production within the cell.
Biochemical Pathways
The inhibition of ACC affects the fatty acid synthesis pathway . By preventing the production of malonyl-CoA, the compound effectively halts the synthesis of long-chain fatty acids. This disruption can have downstream effects on other lipid-dependent pathways, including the synthesis of triglycerides and phospholipids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(4-nitrophenyl)methyl]propanedinitrile typically involves multi-step organic reactions. One common route starts with the preparation of the pyridine ring, followed by the introduction of chloro and trifluoromethyl substituents. The final step involves the coupling of the pyridine derivative with a nitrophenyl-propanedinitrile intermediate under specific conditions, such as the use of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group on the pyridine ring can undergo nucleophilic substitution reactions, often with amines or thiols, to form various derivatives.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Major Products
Substitution: Formation of amine or thiol derivatives.
Reduction: Conversion of the nitro group to an amine.
Oxidation: Formation of carboxylic acids or aldehydes from methyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the nitrophenyl and pyridine moieties makes it a candidate for studying interactions with biological macromolecules.
Medicine
Medicinally, this compound and its derivatives are explored for their potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A simpler analog lacking the nitrophenyl and propanedinitrile groups.
4-Nitrophenylacetonitrile: Contains the nitrophenyl and nitrile groups but lacks the pyridine ring.
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid: Similar pyridine core with different functional groups.
Uniqueness
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(4-nitrophenyl)methyl]propanedinitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both electron-withdrawing (nitro, chloro, trifluoromethyl) and electron-donating (methyl) groups allows for versatile reactivity and interaction with various targets.
This compound’s unique structure and properties make it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(4-nitrophenyl)methyl]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClF3N4O2/c17-13-5-11(16(18,19)20)7-23-14(13)15(8-21,9-22)6-10-1-3-12(4-2-10)24(25)26/h1-5,7H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIYRISCSSFIIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C#N)(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.